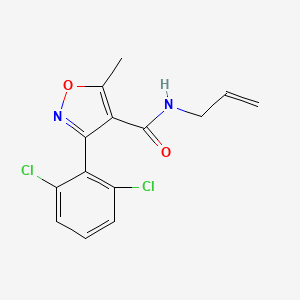

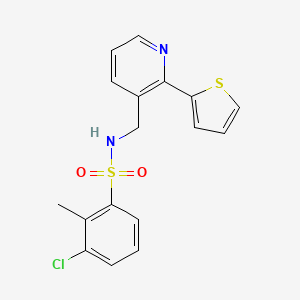

(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid” is a laboratory chemical . It’s also known by several synonyms such as SB00572DA, SB00572EA, SB00572EE, SB00572FA, SB00572SC, SB00572ZZ . “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride” has a molecular formula of C11H6Cl3NO2 and a molecular weight of 290.524 .

Molecular Structure Analysis

The molecular structure of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride” has been analyzed using various techniques. The compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride” include a molecular formula of C11H6Cl3NO2, a molecular weight of 290.524 , and a melting point of 95°C . It appears as a white-yellow crystalline powder .Scientific Research Applications

Synthesis and Antipathogenic Activity

Research into similar isoxazole derivatives has led to the synthesis of acylthioureas with significant antipathogenic activities, particularly against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds exhibit potential as novel antimicrobial agents with antibiofilm properties, demonstrating the chemical versatility and applicability of isoxazole derivatives in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer and Antimicrobial Agents

Isoxazole compounds have been explored for their anticancer and antimicrobial properties. A study involving the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines showed promising results against a panel of 60 cancer cell lines. Furthermore, these compounds displayed significant in vitro antibacterial and antifungal activities, underscoring their potential in combating pathogenic microorganisms and cancer (Katariya, Vennapu, & Shah, 2021).

Mosquito Larvicidal Activity

The synthesis of novel isoxazole-containing compounds has demonstrated efficacy in mosquito larvicidal activity, particularly against Culex quinquefasciatus larvae. This indicates the potential of such compounds in developing safer and more effective insecticides, contributing to the control of mosquito-borne diseases (Rajanarendar et al., 2010).

Pharmaceutical Co-crystals

Studies on pharmaceutical co-crystals involving isoxazole derivatives have shown improved solubility and dissolution rates compared to parent compounds. This suggests the utility of isoxazole-based co-crystals in enhancing the bioavailability of pharmaceuticals, offering a promising strategy for drug formulation and development (Aitipamula et al., 2012).

Herbicidal Activity

Isoxazole derivatives have also been synthesized as herbicidal inhibitors, displaying potent herbicidal activities. Such compounds contribute to agricultural sciences by providing new avenues for controlling weeds and improving crop yield, highlighting the diverse applicability of isoxazole derivatives in both pharmaceutical and agricultural sectors (Wang, Li, Li, & Huang, 2004).

Safety and Hazards

“3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Similar compounds like dicloxacillin, a penicillin derivative, have been found to target penicillin-binding proteins (pbps) located inside the bacterial cell wall .

Mode of Action

This interaction results in the bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .

Biochemical Pathways

One metabolite was identified as 1-(2,6-dichlorophenyl)-1,3-dihydro-2h-indol-2-one, which is produced as a consequence of dehydration and lactam formation reactions .

Pharmacokinetics

Similar compounds like diclofenac have been found to be rapidly and completely absorbed when given orally, with the area under the plasma concentration-time curve (auc) being proportional to the dose .

Result of Action

Similar compounds like diclofenac have been found to exert a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .

Action Environment

Safety data sheets for similar compounds suggest that they should be stored in a well-ventilated place, with the container kept tightly closed . This implies that factors such as temperature, humidity, and light exposure could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYBCDPLAPYNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2764046.png)

![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)

![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)